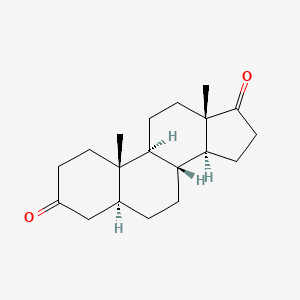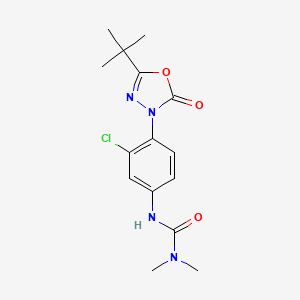
ジメフロン
概要
説明
Molecular Structure Analysis
The molecular structure of Dimefuron consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms . The exact mass is 338.11 and the molecular weight is 338.790 .Physical And Chemical Properties Analysis
Dimefuron has a low aqueous solubility and a low volatility . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 87.9±0.5 cm3, and a molar volume of 259.5±7.0 cm3 .科学的研究の応用
広葉雑草用除草剤
ジメフロンは主に、一年生広葉雑草の防除に用いられる除草剤です . これは、ツメクサ、カミツレ、セイヨウカラシナなどの雑草の防除に、発芽前および発芽後のいずれにも適用されます .
マメ科植物、アルファルファ、アブラナ、アブラナ科野菜での使用
ジメフロンは、マメ科植物(エンドウ豆やインゲン豆など)、アルファルファ、アブラナ、アブラナ科野菜など、さまざまな農業用途で使用されています . これは、これらの作物における不要な植物の成長を抑制するのに役立ちます .
土壌および水生生態系における残留性
ジメフロンは、地元の条件によっては、土壌および水生生態系に持続的に残存する可能性があります . これは、適用後も長い間環境に残存し、雑草やその他の植物の成長に影響を与える可能性があることを意味します .
地下水への浸透の可能性
ジメフロンは、その物理化学的特性に基づいて、地下水に浸透する可能性があります . これは、水質と水生生態系の健康に影響を与える可能性があります .
藻類とミミズに対する毒性
ジメフロンは、藻類に対しては非常に毒性があり、ミミズに対しては中程度の毒性があります . これは、これらの生物とその生息する生態系に大きな影響を与える可能性があることを示唆しています .
バイオサーファクタントでの使用
抗菌作用を持つバイオサーファクタントは、口腔感染予防、植物保護、食品保存など、幅広い用途を持っています . ジメフロンは、そのユニークな表面活性と低い毒性のために、これらのバイオサーファクタントの開発に潜在的に使用できる可能性があります .
Safety and Hazards
作用機序
Target of Action
Dimefuron is a herbicide that primarily targets annual broad-leaved weeds . It is selective and is absorbed mainly through the roots
Mode of Action
It is known to inhibit photosynthesis at photosystem ii, specifically binding to the serine 264 residue . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the weed .
Biochemical Pathways
Dimefuron affects the photosynthetic pathway in plants. By inhibiting Photosystem II, it disrupts the light-dependent reactions of photosynthesis. This prevents the plant from producing ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. The downstream effect is a disruption in the synthesis of glucose, which is vital for the plant’s growth and survival .
Pharmacokinetics
It is known to have a low aqueous solubility and a low volatility . It may persist in soil and aquatic systems depending on local conditions . Based on its physico-chemical properties, it has the potential to leach into groundwater .
Result of Action
The primary result of Dimefuron’s action is the death of the targeted weeds. By inhibiting photosynthesis, the plant is unable to produce the energy and reducing power it needs to survive. This leads to the death of the plant, thereby controlling the population of the targeted weeds .
Action Environment
The action, efficacy, and stability of Dimefuron can be influenced by various environmental factors. Its persistence in soil and aquatic systems can be affected by local conditions such as soil type, temperature, and rainfall . Additionally, its potential to leach into groundwater suggests that it could be transported away from the application site, which could affect its efficacy .
特性
IUPAC Name |
3-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-3-chlorophenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWRNDJOGMTCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058059 | |
| Record name | Dimefuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34205-21-5 | |
| Record name | Dimefuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34205-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimefuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034205215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-[5-(tert-butyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]-3-chlorophenyl]-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TXE38663 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dimefuron inhibits the Hill reaction in plants, a critical process within photosynthesis. This inhibition occurs within the chloroplasts, specifically targeting photosystem II. [, , ] This disruption ultimately leads to the death of susceptible weed species.
A: While specific structure-activity relationships aren't extensively discussed in the provided papers, it is known that Dimefuron belongs to the urea family of herbicides. These herbicides typically interfere with photosynthesis. [, ] Further research exploring modifications to its structure and their impact on potency and selectivity could yield valuable insights.
A: Research indicates that Dimefuron is primarily absorbed by the root system, with limited foliar uptake and translocation. [] This characteristic contributes to its effectiveness as a pre-emergence herbicide, particularly in crops like field beans where the seeds are sown at a depth offering protection from the herbicide. [, ]
A: The interaction of Dimefuron with DOM is complex and depends on the source of the DOM. Some types, like those from fermented straw, enhance its adsorption to soil, potentially leading to reduced availability and biodegradation. [] Conversely, DOM from sources like sewage sludge can increase desorption, potentially influencing its mobility in the environment. []
A: Studies show that Dimefuron's degradation in soil is influenced by various factors, including soil type and the presence of compost. Compost addition, while generally beneficial for soil health, can decrease its mineralisation rate, potentially leading to increased persistence. [] This highlights the importance of understanding its long-term behavior in different soil environments.
A: Thin-layer chromatography (TLC) is a valuable tool for separating and identifying Dimefuron. Both normal phase (NP-TLC) and reversed-phase (RP-TLC) methods, using different mobile phases, have proven effective in separating Dimefuron from other pesticides. [, ] High-performance liquid chromatography (HPLC) is another widely used technique for separating and quantifying Dimefuron, offering high sensitivity and resolution. []
A: Yes, a study focusing on the Danube River identified Dimefuron as one of several pollutants significantly correlating with changes in macroinvertebrate communities. [] This finding emphasizes the importance of monitoring its presence in aquatic ecosystems and understanding its potential ecological impacts.
A: Research indicates that Dimefuron can act synergistically with aclonifen, enhancing weed control efficacy. [, ] This synergy allows for the use of lower doses, potentially minimizing environmental impact while maximizing weed control. Further research could explore other beneficial herbicide combinations.
A: While the provided research doesn't specifically mention Dimefuron resistance, the potential for weeds to develop resistance to herbicides is a well-documented phenomenon. [] Continuous monitoring for resistance development and implementing resistance management strategies are crucial for ensuring its long-term efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



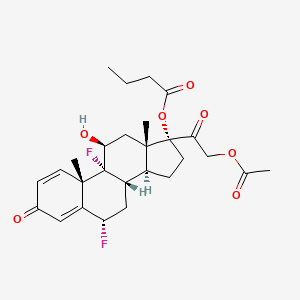
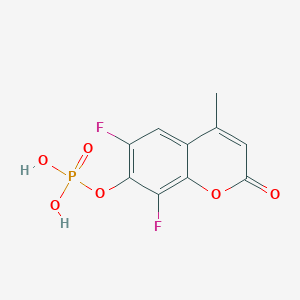
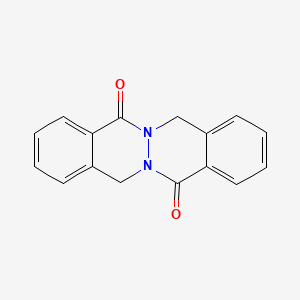
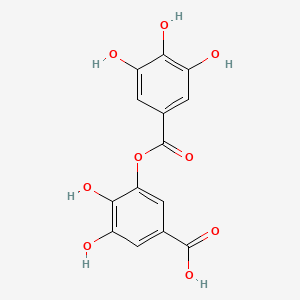
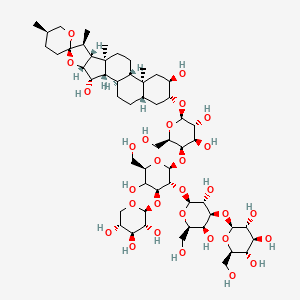



![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)

